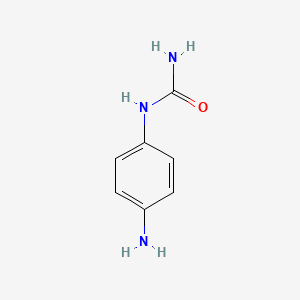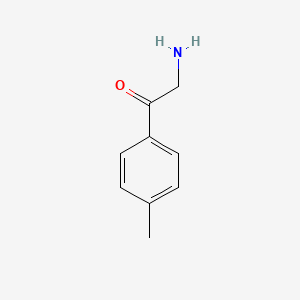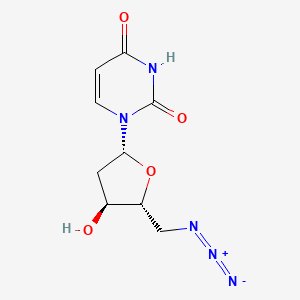
3-Isopropylimidazolidine-2,4-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Isopropylimidazolidine-2,4-dione derivatives involves reactions like the Bucherer–Bergs reaction, which transforms ketones into imidazolidine-2,4-diones. A noteworthy method includes reacting imidazolidine-2,4-diones with arylsulfonyl chlorides in the presence of triethylamine, illustrating a pathway to synthesize various derivatives with potential hypoglycemic activity (Hussain et al., 2015).
Molecular Structure Analysis
Molecular structure analysis through techniques such as X-ray diffraction studies and spectroscopy has revealed detailed insights into the conformation and stability of 3-Isopropylimidazolidine-2,4-dione derivatives. Structural elucidation confirms the non-planarity of these molecules, showcasing their complex geometries and intermolecular interactions which play crucial roles in their biological activities and chemical behaviors (Aydın et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 3-Isopropylimidazolidine-2,4-dione derivatives exhibit a wide range of reactivities and transformations. For instance, the reaction with nitromethane and aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, underscoring the compound's versatility in synthetic chemistry (Shimizu, Hayashi, & Teramura, 1986).
Physical Properties Analysis
The physical properties of 3-Isopropylimidazolidine-2,4-dione and its derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in material science and pharmaceuticals. These compounds have been reported to exhibit high thermal stability, which is beneficial for their use in various industrial applications (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties of 3-Isopropylimidazolidine-2,4-dione derivatives, including their reactivity towards different chemical groups, potential for forming various derivatives, and their interactions at the molecular level, are integral to understanding their functionality and potential uses. The compound's ability to undergo nucleophilic attacks and participate in the formation of spiro and cyclic derivatives highlights its chemical versatility and potential for the development of novel compounds with varied biological activities (Brouillette et al., 2009).
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Activity
3-Isopropylimidazolidine-2,4-dione derivatives have shown significant promise in the field of diabetes treatment due to their hypoglycemic activity. Studies have demonstrated the efficacy of these compounds in reducing blood glucose levels. For example, certain derivatives have been shown to exhibit excellent hypoglycemic activity, comparable to standard drugs used in diabetes treatment (Hussain et al., 2015). Additionally, other studies have identified specific thiazolidine-2,4-dione derivatives as potent inhibitors of enzymes like α-glucosidase and α-amylase, which are key targets in diabetes management (Fettach et al., 2021).
Corrosion Inhibition
In the field of materials science, derivatives of 3-Isopropylimidazolidine-2,4-dione have been explored as corrosion inhibitors. For instance, studies have identified certain derivatives as effective inhibitors of corrosion in metals like mild steel when exposed to corrosive environments, such as hydrochloric acid solutions (Elbarki et al., 2020).
Synthesis Methods
Innovative synthesis methods for 3-Isopropylimidazolidine-2,4-dione derivatives have been a focus of research, enhancing the efficiency of producing these compounds. For instance, a one-pot microwave-assisted synthesis method has been developed for producing certain derivatives, offering a more efficient and rapid production process (Brouillette et al., 2007).
Zukünftige Richtungen
The examination of superior structures in drug discovery has gained increasing popularity in pharmaceutical chemistry over the years. Because heterocyclic rings have significant biological activities, studies on these compounds have increased significantly . Future research may focus on the development of new compounds containing imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores, which have shown a wide range of pharmacological activities .
Eigenschaften
IUPAC Name |
3-propan-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4(2)8-5(9)3-7-6(8)10/h4H,3H2,1-2H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUINPKCHSKCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340850 | |
| Record name | 3-Isopropylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylimidazolidine-2,4-dione | |
CAS RN |
63637-90-1 | |
| Record name | 3-Isopropylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)
![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)










